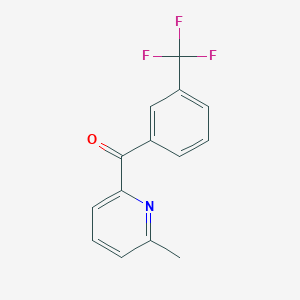

6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-4-2-7-12(18-9)13(19)10-5-3-6-11(8-10)14(15,16)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQUXXXOMPAABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine, a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical industries. We will dissect its core chemical properties, provide a predictive analysis of its spectroscopic signature, and detail a robust, exemplary synthesis protocol. The narrative emphasizes the mechanistic rationale behind its reactivity and explores its potential as a versatile scaffold in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of fluorinated pyridine derivatives in the design of novel bioactive molecules.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery, nitrogen-bearing heterocyclic compounds are foundational scaffolds for creating therapeutic agents.[1] The pyridine ring, a six-membered heteroaromatic system structurally related to benzene, is a particularly privileged motif found in numerous natural products and blockbuster drugs.[1][2] Its inclusion can influence a molecule's solubility, basicity, and ability to form key hydrogen bonds with biological targets.[1]

The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, has become a cornerstone of rational drug design.[3] This group imparts a unique combination of properties:

-

Enhanced Metabolic Stability: The high strength of the C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[3]

-

Increased Lipophilicity: The -CF3 group can improve a molecule's ability to cross cellular membranes.[3]

-

Modulated Electronic Properties: As a potent electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence binding affinity to target proteins.[3][4]

The compound this compound, which marries the trifluoromethyl-functionalized benzoyl group with the methylpyridine core, represents a potent convergence of these advantageous features. It serves as a valuable intermediate, offering multiple points for diversification and the inherent bioactivity associated with its constituent parts.[5] This guide will explore the chemical characteristics that make it a powerful tool for medicinal chemists.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

A summary of the key identifiers and calculated physicochemical properties for this compound is presented below. These values are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1187169-83-0 | [5] |

| Molecular Formula | C₁₄H₁₀F₃NO | [5] |

| Molecular Weight | 265.23 g/mol | [5] |

| Synonym | (6-Methylpyridin-2-yl)(3-(trifluoromethyl)phenyl)methanone | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 2 | [5] |

| Topological Polar Surface Area (TPSA) | 30.09 Ų (Calculated) | |

| Complexity | 329 | [5] |

Predictive Spectroscopic Characterization

While experimental spectra are definitive, a predictive analysis based on the molecule's structure is invaluable for guiding synthesis and characterization efforts.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region (δ 7.5-8.5 ppm) will contain complex multiplets corresponding to the seven protons on the pyridine and benzene rings. The pyridine protons will be influenced by the ring nitrogen, while the benzene ring protons will show coupling patterns consistent with 1,3-disubstitution. A sharp singlet, integrating to three protons, is anticipated in the upfield region (δ ~2.5 ppm) for the methyl group on the pyridine ring.[6]

-

¹³C NMR: The carbon spectrum will be characterized by a downfield signal for the carbonyl carbon (δ ~190-200 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Multiple signals will be present in the aromatic region (δ ~120-160 ppm). The methyl carbon will resonate at approximately δ 20-25 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should be dominated by a strong, sharp absorption band for the ketone C=O stretch, expected around 1680-1700 cm⁻¹.[7] Strong, broad bands in the 1100-1350 cm⁻¹ region will be indicative of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C and C-H stretching bands will also be present.[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 265. Key fragmentation pathways would likely include cleavage alpha to the carbonyl group, leading to the formation of acylium ions such as [M-C₆H₄CF₃]⁺ and [M-C₆H₆N]⁺.

Synthesis and Mechanistic Rationale

The synthesis of unsymmetrical ketones linking two distinct aromatic systems requires a carefully planned strategy to ensure regioselectivity and high yield.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach disconnects the molecule at the robust ketone linkage. This disconnection reveals two primary synthons: a nucleophilic 6-methylpyridine equivalent and an electrophilic 3-(trifluoromethyl)benzoyl equivalent.

Causality of Experimental Choice: The chosen strategy involves the acylation of a pre-formed organometallic pyridine species. This is preferred over a Friedel-Crafts acylation of 2-methylpyridine because the pyridine nitrogen would complex with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. Generating a nucleophilic pyridine via lithiation provides a more controlled and efficient pathway to the desired product.

Exemplary Experimental Protocol: Acylation of 2-Lithio-6-methylpyridine

This protocol describes a self-validating system for the synthesis of the title compound. In-process checks are included to ensure reaction completion and maximize yield.

Step 1: Generation of the Nucleophile (2-Lithio-6-methylpyridine)

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous diethyl ether (150 mL) and 2-bromo-6-methylpyridine (10.0 g, 58.1 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 24.4 mL, 61.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting dark solution at -78 °C for 1 hour. Formation of the lithiated species is typically rapid.

Step 2: Acylation Reaction

-

In a separate dry flask, dissolve 3-(trifluoromethyl)benzoyl chloride (13.4 g, 64.0 mmol) in anhydrous diethyl ether (50 mL).

-

Add the acid chloride solution dropwise to the cold (-78 °C) lithiated pyridine solution over 30 minutes. An exothermic reaction and color change will be observed.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

-

Self-Validation Check: Remove a small aliquot, quench with saturated NH₄Cl, extract with ethyl acetate, and spot on a TLC plate against the starting materials to monitor the consumption of 2-bromo-6-methylpyridine.

Step 3: Work-up and Purification

-

Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL) while the flask is still in the cold bath.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure this compound.

Synthesis Workflow Diagram

Chemical Reactivity and Derivatization Potential

The structure of this compound offers several handles for subsequent chemical modification, making it a highly versatile intermediate.

-

Carbonyl Group: The ketone is a primary site for reactivity. It can be reduced to a secondary alcohol using agents like sodium borohydride, creating a new chiral center. This alcohol can then be used in further functionalization. The ketone can also undergo nucleophilic additions (e.g., Grignard or Wittig reactions) to build more complex carbon skeletons.

-

Pyridine Ring: The pyridine nitrogen atom is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic substitution but can be susceptible to nucleophilic aromatic substitution under harsh conditions.[1]

-

Methyl Group: The methyl group can potentially be functionalized via radical halogenation or oxidation to an aldehyde or carboxylic acid, though this often requires specific and sometimes harsh conditions.

-

Cross-Coupling Reactions: The pyridine and benzene rings can be further halogenated to introduce handles (Br, I) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are essential techniques for library synthesis in drug discovery.[10]

Applications in Research and Drug Development

Role as a Molecular Scaffold

This compound is not an end-product but a high-value starting material. Its utility lies in its role as a rigid scaffold to which various functional groups can be attached to explore structure-activity relationships (SAR).[11] Pyridine derivatives are prominent in drugs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[10] For example, 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a known selective antagonist for the mGlu5 receptor, highlighting the potential of this scaffold in developing CNS-active agents.[12]

Illustrative Biological Pathway Interaction: Kinase Inhibition

Many kinase inhibitors bind to the ATP pocket of the target enzyme. The pyridine core of a molecule derived from our title compound can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the substituted benzoyl portion can extend into other pockets to achieve potency and selectivity.

Safety, Handling, and Storage

As a novel research chemical, this compound should be handled with care, assuming it is hazardous. General safety protocols for related trifluoromethylpyridines should be followed.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Store locked up.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a synthetically accessible and highly valuable molecular building block. The combination of its electron-deficient, trifluoromethyl-substituted benzoyl ring and the versatile methylpyridine core provides a robust platform for the development of novel chemical entities. Its predictable reactivity and multiple points for diversification make it an attractive starting point for generating compound libraries aimed at a wide range of biological targets, particularly in oncology and neuroscience. Understanding its core chemical properties, as detailed in this guide, is the first step for any research professional looking to exploit its full potential in their discovery programs.

References

-

Acros PharmaTech Limited. (2018). Safety Data Sheet: 2-hydroxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Retrieved from [Link]

-

Uneda, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Filo. (2025). Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high resolution spectroscopy for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

-

Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1187169-83-0(this compound) | Kuujia.com [nl.kuujia.com]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 8. youtube.com [youtube.com]

- 9. jocpr.com [jocpr.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel small molecules is paramount. The introduction of specific functional groups, such as a trifluoromethyl moiety, can dramatically alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive, in-depth analysis of the structure elucidation of 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine, a compound of interest for its potential applications in pharmaceutical and agrochemical development.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the multi-technique analytical approach required for unambiguous structure confirmation. We will delve into the rationale behind the application of various spectroscopic methods, the interpretation of the resulting data, and the logical framework that connects these disparate pieces of information into a cohesive structural assignment.

A Plausible Synthetic Pathway

While various synthetic routes can be envisaged for the preparation of this compound, a common approach involves a cross-coupling reaction. A plausible synthesis could involve the reaction of a Grignard reagent derived from 2-bromo-6-methylpyridine with 3-(trifluoromethyl)benzoyl chloride. This method is a well-established procedure for the formation of carbon-carbon bonds in the synthesis of ketones.

Caption: Plausible synthetic route for this compound.

Spectroscopic Analysis: A Multi-faceted Approach

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic techniques. For a molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive dataset for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum to a series of singlets.

-

¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.[5]

-

2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~8.10 | d | 1H | H-4' |

| ~7.95 | t | 1H | H-5' | |

| ~7.80 | d | 1H | H-6' | |

| ~7.65 | t | 1H | H-4 | |

| ~7.50 | d | 1H | H-3 | |

| ~7.30 | d | 1H | H-5 | |

| ~2.60 | s | 3H | -CH₃ | |

| ¹³C NMR | ~192.0 | s | - | C=O |

| ~158.0 | s | - | C-6 | |

| ~152.0 | s | - | C-2 | |

| ~137.0 | s | - | C-4 | |

| ~135.0 | s | - | C-1' | |

| ~131.0 | q | - | C-3' (J ≈ 33 Hz) | |

| ~130.0 | s | - | C-5' | |

| ~129.0 | s | - | C-6' | |

| ~126.0 | q | - | C-4' (J ≈ 4 Hz) | |

| ~124.0 | q | - | -CF₃ (J ≈ 272 Hz) | |

| ~123.0 | s | - | C-3 | |

| ~120.0 | s | - | C-5 | |

| ~24.0 | s | - | -CH₃ | |

| ¹⁹F NMR | ~ -63.0 | s | 3F | -CF₃ |

Interpretation of NMR Data

The predicted ¹H NMR spectrum reveals distinct signals for the aromatic protons on both the pyridine and benzoyl rings. The downfield chemical shifts are indicative of protons attached to electron-deficient aromatic systems. The splitting patterns (doublets and triplets) arise from spin-spin coupling with neighboring protons and are crucial for determining the substitution pattern. The singlet at approximately 2.60 ppm is characteristic of a methyl group attached to an aromatic ring.

The ¹³C NMR spectrum is expected to show signals for all 14 carbon atoms in the molecule. The carbonyl carbon (C=O) is predicted to be significantly downfield, around 192.0 ppm. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 272 Hz).[6] The carbons on the benzoyl ring attached to and ortho/meta to the CF₃ group will also exhibit smaller quartet splittings.

The ¹⁹F NMR is predicted to show a single sharp peak around -63.0 ppm, which is a characteristic chemical shift for a trifluoromethyl group attached to a benzene ring.[7][8]

Caption: Correlation of predicted NMR data with the structure of this compound. (Note: The image "molecular_structure.png" would need to be generated and inserted here).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment | Interpretation |

| 265 | [M]⁺ | Molecular Ion |

| 246 | [M - F]⁺ | Loss of a fluorine atom |

| 196 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 171 | [C₆H₄CF₃CO]⁺ | 3-(Trifluoromethyl)benzoyl cation |

| 92 | [C₆H₆N]⁺ | 6-Methylpyridin-2-yl cation |

Interpretation of Mass Spectrum

The molecular ion peak at m/z 265 would confirm the molecular weight of the compound. Key fragmentation patterns would include the loss of the trifluoromethyl group (a loss of 69 Da) to give a peak at m/z 196.[9][10] Cleavage of the bond between the carbonyl group and the pyridine ring would be expected to yield two major fragments: the 3-(trifluoromethyl)benzoyl cation at m/z 171 and the 6-methylpyridin-2-yl cation at m/z 92. These fragments are highly diagnostic for the proposed structure.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (-CF₃) |

| ~1170, ~1130 | Strong | C-F stretch (-CF₃) |

Interpretation of IR Spectrum

The IR spectrum would provide clear evidence for the key functional groups. A strong absorption band around 1680 cm⁻¹ is characteristic of an aryl ketone carbonyl group.[2] The presence of strong absorption bands in the region of 1350-1100 cm⁻¹ would be indicative of the C-F stretching vibrations of the trifluoromethyl group.[11] The absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions would confirm the presence of aromatic C-H and C=C bonds, respectively.[12][13]

Conclusion

The structural elucidation of this compound is a process of logical deduction, relying on the convergence of evidence from multiple analytical techniques. The predicted data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework and the location of the trifluoromethyl group. Mass spectrometry would confirm the molecular weight and reveal characteristic fragmentation patterns that are consistent with the proposed structure. Finally, IR spectroscopy would verify the presence of the key functional groups. The collective interpretation of this data would lead to an unambiguous confirmation of the structure of this compound, a critical step in its further development for potential applications in the pharmaceutical and agrochemical industries.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- (n.d.). 2 - Supporting Information.

- ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones | Request PDF.

- ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic and Physico-chemical Studies and X-Ray Structure determination of a Metal transitions Complexes from ligand generated by benzoylpyridine.

- MDPI. (n.d.). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.

- ResearchGate. (n.d.). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives..

- (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 2-Benzoylpyridine.

- (n.d.). 19Flourine NMR.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.

- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- (n.d.). Interpretation of mass spectra.

- Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

- ChemicalBook. (n.d.). 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum.

- PubMed Central. (n.t.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- National Institutes of Health. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.

- ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the....

- (2016, February 5). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.

- (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on the prepared samples.

Sources

- 1. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles | MDPI [mdpi.com]

- 2. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of (6-Methylpyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1187169-88-5): A Technical Guide

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural and chemical properties is paramount. Spectroscopic techniques provide the foundational data for this understanding, offering a non-destructive window into the atomic and molecular framework of a compound. This technical guide provides an in-depth analysis of the spectroscopic characteristics of (6-Methylpyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone (CAS Number: 1187169-88-5), a compound of interest in medicinal chemistry.

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The aim is to not only present the spectral data but also to provide a detailed rationale for the experimental choices and a thorough interpretation of the results, thereby offering a practical guide for researchers and scientists in the field.

Chemical Structure and Properties

-

IUPAC Name: (6-Methylpyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone

-

CAS Number: 1187169-88-5

-

Molecular Formula: C₁₄H₁₀F₃NO

-

Molecular Weight: 265.23 g/mol

-

Structure:

(A placeholder for the actual chemical structure image)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-6' |

| 7.78 | t | 1H | H-4 |

| 7.65 | t | 1H | H-4' |

| 7.58 | d | 1H | H-5' |

| 7.45 | d | 1H | H-3 |

| 7.30 | d | 1H | H-5 |

| 2.60 | s | 3H | -CH₃ |

Interpretation:

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings, as well as the methyl group. The downfield chemical shifts of the aromatic protons are indicative of their deshielded environment. The singlet at 2.60 ppm with an integration of 3H is characteristic of the methyl protons on the pyridine ring. The coupling patterns (doublets and triplets) arise from spin-spin coupling with adjacent protons and are consistent with the proposed substitution pattern.

Experimental Protocol: ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR data acquisition.

Causality Behind Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR as it is chemically inert and its residual proton signal (at 7.26 ppm) does not interfere with the signals of interest.

-

Frequency (500 MHz): A high-field instrument provides better signal dispersion and resolution, which is crucial for resolving the complex spin systems in the aromatic region.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | C=O |

| 158.0 | C-6 |

| 152.0 | C-2 |

| 138.5 | C-4 |

| 135.0 | C-1' |

| 132.0 | C-3' |

| 130.5 | C-5' |

| 128.0 (q, J ≈ 32 Hz) | C-2' |

| 126.0 | C-4' |

| 125.0 | C-6' |

| 124.0 (q, J ≈ 272 Hz) | -CF₃ |

| 123.5 | C-3 |

| 120.0 | C-5 |

| 24.5 | -CH₃ |

Interpretation:

The predicted ¹³C NMR spectrum shows 14 distinct carbon signals, consistent with the molecular formula. The carbonyl carbon is observed at a characteristic downfield shift of 192.5 ppm. The signal for the trifluoromethyl group at 124.0 ppm appears as a quartet due to coupling with the three fluorine atoms. The carbon directly attached to the CF₃ group (C-2') also exhibits a quartet splitting, albeit with a smaller coupling constant.

Experimental Protocol: ¹³C NMR Data Acquisition

Caption: Workflow for ¹³C NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

Predicted IR Data (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1680 | Strong | C=O stretch (ketone) |

| 1580, 1470 | Medium-Strong | C=C stretch (aromatic rings) |

| 1320 | Strong | C-F stretch (-CF₃) |

| 1100-1200 | Strong | C-N stretch (pyridine) |

Interpretation:

The strong absorption at 1680 cm⁻¹ is a clear indicator of the carbonyl group of the ketone. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1470-1580 cm⁻¹ region. The prominent band at 1320 cm⁻¹ is characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[5]

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 265 | 85 | [M]⁺ (Molecular Ion) |

| 246 | 15 | [M - F]⁺ |

| 196 | 40 | [M - CF₃]⁺ |

| 120 | 100 | [C₇H₄F₃]⁺ (benzoyl cation) |

| 145 | 60 | [C₉H₇N]⁺ |

| 91 | 30 | [C₆H₅N]⁺ |

Interpretation:

The mass spectrum is predicted to show a prominent molecular ion peak at m/z 265, which corresponds to the molecular weight of the compound. The fragmentation pattern is expected to be dominated by the cleavage of the bond between the carbonyl group and the trifluoromethyl-substituted phenyl ring, leading to the formation of the stable benzoyl cation at m/z 120, which is likely the base peak. Other significant fragments arise from the loss of a fluorine atom and the trifluoromethyl group.

Key Fragmentation Pathways

Caption: Predicted key fragmentation pathways for (6-Methylpyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for EI-Mass Spectrometry data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for (6-Methylpyridin-2-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1187169-88-5). The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the outlined experimental protocols, serves as a valuable resource for researchers involved in the synthesis, characterization, and development of this and structurally related compounds. The presented information underscores the power of a multi-technique spectroscopic approach for unambiguous structure elucidation and quality control in the pharmaceutical sciences.

References

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

-

Infrared spectroscopy correlation table. (n.d.). Wikipedia. Retrieved from [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applications. (n.d.). SlideShare. Retrieved from [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.). Wiley. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

Spectroscopy: Interpreting Measurement Data. (n.d.). Yokogawa. Retrieved from [Link]

-

Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine and fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When appended to a pyridine ring, a privileged heterocycle in a multitude of bioactive compounds, the resulting trifluoromethylpyridine core becomes a powerful building block for novel therapeutics. This guide provides a comprehensive technical overview of a specific and valuable derivative: 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine. Herein, we will delve into its chemical and physical properties, outline a plausible synthetic pathway, and discuss its significance as a key intermediate in the development of targeted therapies.

Core Molecular Attributes of this compound

This compound is a ketone derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a 3-(trifluoromethyl)benzoyl group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₃NO | [1] |

| Molecular Weight | 265.23 g/mol | [1] |

| CAS Number | 1187169-83-0 | [1] |

| Canonical SMILES | CC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| InChI Key | BYQUXXXOMPAABD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organometallic cross-coupling reactions. A logical and efficient strategy involves the coupling of a suitable organometallic derivative of 6-methylpyridine with a 3-trifluoromethylbenzoyl electrophile. The following protocol outlines a plausible and robust synthetic route.

Experimental Protocol: Synthesis via Acylation of a Grignard Reagent

This protocol describes a two-step process starting from commercially available 2-bromo-6-methylpyridine and 3-(trifluoromethyl)benzoyl chloride.

Step 1: Formation of the Grignard Reagent (6-Methylpyridin-2-ylmagnesium bromide)

-

Rationale: The formation of a Grignard reagent from 2-bromo-6-methylpyridine creates a nucleophilic organometallic species that can readily react with an acyl chloride. The use of anhydrous conditions is critical to prevent quenching of the highly reactive Grignard reagent.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromo-6-methylpyridine solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has initiated, add the remaining 2-bromo-6-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Acylation with 3-(Trifluoromethyl)benzoyl chloride

-

Rationale: The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone. The reaction is typically performed at low temperature to control the reactivity and minimize side reactions.

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous THF.

-

Add the solution of 3-(trifluoromethyl)benzoyl chloride dropwise to the cooled Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing doublet, triplet, and doublet splitting patterns characteristic of a 2,6-disubstituted pyridine. - Aromatic Protons (Benzoyl Ring): Four signals in the aromatic region (δ 7.5-8.5 ppm), with splitting patterns corresponding to a 1,3-disubstituted benzene ring. - Methyl Protons: A singlet at approximately δ 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. - Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm with a large coupling constant (J ≈ 270 Hz). - Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm. |

| IR Spectroscopy | - C=O Stretch (Ketone): A strong absorption band in the region of 1660-1680 cm⁻¹. - C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 265. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the trifluoromethyl group, the benzoyl group, and cleavage of the bond between the carbonyl and the pyridine ring. |

Application in Drug Development: A Gateway to Novel Therapeutics

The structural motifs present in this compound make it a highly attractive starting material for the synthesis of a variety of biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, while the trifluoromethyl group can enhance binding affinity and improve metabolic stability. The ketone functionality provides a versatile handle for further chemical transformations.

While specific drugs synthesized directly from this intermediate are not widely documented in publicly available literature, its structural similarity to intermediates used in the synthesis of potent enzyme inhibitors suggests its potential in this area. For instance, related trifluoromethylbenzoylpyridine derivatives are known intermediates in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.

Potential Therapeutic Targets and Pathways:

The incorporation of the this compound scaffold could be explored in the development of inhibitors for a range of therapeutic targets, including:

-

Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.

-

Metabotropic Glutamate Receptors (mGluRs): Pyridine-based structures have been investigated as modulators of mGluRs, which are implicated in various neurological and psychiatric disorders.

-

Ion Channels: The lipophilic nature of the trifluoromethyl group can facilitate interaction with transmembrane domains of ion channels.

Sources

The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Bioactive Compound Design

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds

The strategic incorporation of fluorine and fluorine-containing functional groups has revolutionized the design of biologically active molecules. Among these, the trifluoromethyl (CF₃) group holds a place of particular significance. When appended to a pyridine ring, a ubiquitous scaffold in both agrochemicals and pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety imparts a unique combination of physicochemical properties that profoundly influence a molecule's biological activity.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of TFMP derivatives, details the experimental methodologies for their evaluation, and presents a curated collection of quantitative data to inform future research and development.

The power of the trifluoromethyl group lies in its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability.[4] Unlike a single fluorine atom, the CF₃ group acts as a purely electron-withdrawing substituent, significantly altering the electronic landscape of the pyridine ring.[3] This electronic modulation can enhance binding affinity to target proteins and alter the pKa of the molecule, influencing its absorption and distribution.[1][5] Furthermore, the steric bulk and metabolic inertness of the C-F bonds in the trifluoromethyl group can shield adjacent parts of the molecule from enzymatic degradation, thereby improving its pharmacokinetic profile and prolonging its duration of action.[4][5] These attributes have made TFMP derivatives indispensable tools in the quest for more potent, selective, and durable bioactive compounds.[1][2]

This guide is structured to provide a comprehensive overview for professionals in the field, moving from the broad spectrum of biological activities to the practicalities of experimental evaluation and concluding with specific, data-rich examples.

Part 1: A Spectrum of Biological Activities

Trifluoromethylpyridine derivatives have demonstrated remarkable versatility, exhibiting a wide range of biological activities that have been successfully harnessed in both agriculture and medicine.

Agricultural Applications: Protecting Global Food Security

In the agrochemical sector, TFMP derivatives are critical components in the formulation of modern herbicides, insecticides, and fungicides, contributing significantly to crop protection and global food security.[1][4][6]

-

Herbicidal Activity: Several commercial herbicides incorporate the TFMP moiety. Their mechanisms of action are diverse and highly specific. For instance, Fluazifop-butyl and Haloxyfop-methyl are potent inhibitors of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in grasses.[1][2][7][8] This inhibition disrupts the formation of cell membranes, leading to the death of grassy weeds while leaving broadleaf crops unharmed.[2][7][8] Other TFMP-containing herbicides, such as Pyroxsulam and Flazasulfuron , target the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids.[1][3] Dithiopyr and Thiazopyr function by inhibiting microtubule assembly, thereby disrupting cell division and root growth in weeds.[1][3]

-

Insecticidal Activity: The insecticidal properties of TFMP derivatives are equally significant. Chlorfluazuron , a benzoylurea-type insecticide, acts as an insect growth regulator by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[1][3] This leads to mortality during the larval stages of various pests.[1][3] Other TFMP-based insecticides have been developed to target a range of insect pests, demonstrating the broad applicability of this chemical scaffold.[9][10]

-

Fungicidal and Nematicidal Activity: Fluopyram is a prime example of a successful TFMP derivative with both fungicidal and nematicidal properties.[1][4][5][11] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), or complex II, in the mitochondrial respiratory chain of fungi and nematodes.[1][4][5][6][11] This disruption of cellular respiration effectively blocks energy production, leading to the demise of the target organisms.[1][4][5][6][11] Fluopyram is effective against a broad spectrum of fungal pathogens, including Sclerotinia, Botrytis, and powdery mildews, and also controls plant-parasitic nematodes.[1][11]

Pharmaceutical and Veterinary Applications: Advancing Human and Animal Health

The unique properties of the TFMP scaffold have also been extensively explored in the pharmaceutical and veterinary industries, leading to the development of novel therapeutic agents.[1][2]

-

Anticancer Activity: A significant area of research has focused on the development of TFMP derivatives as anticancer agents.[12][13][14] These compounds have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[15][16][17][18] By targeting these dysregulated signaling pathways, TFMP derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[16]

-

Antibacterial and Antifungal Activity: The search for new antimicrobial agents has led to the investigation of TFMP derivatives for their ability to combat bacterial and fungal infections.[19][20][21][22] Several studies have reported promising minimum inhibitory concentrations (MICs) for novel TFMP compounds against various pathogenic bacteria, including multidrug-resistant strains like MRSA.[20][22] Similarly, certain TFMP derivatives have demonstrated potent antifungal activity.[21][23][24][25][26][27]

-

Antiviral Activity: The antiviral potential of TFMP derivatives is an emerging area of research. Recent studies have shown that some of these compounds exhibit significant activity against plant viruses, such as the Cucumber Mosaic Virus (CMV), by potentially interfering with the viral coat protein.[28] This opens up avenues for the development of new antiviral agents for both agricultural and potentially human applications.[29][30][31][32]

Part 2: Experimental Protocols and Methodologies

The evaluation of the biological activity of trifluoromethylpyridine derivatives requires a suite of robust and validated experimental protocols. This section details the methodologies for key assays, emphasizing the principles that ensure scientific integrity and reproducibility.

Causality and Self-Validation in Experimental Design

A well-designed experiment is a self-validating system. The inclusion of appropriate positive and negative controls is non-negotiable, as they provide the necessary benchmarks to confirm that the assay is performing as expected and that the observed results are indeed due to the activity of the test compound.[2][6][11][19][28]

-

Positive Controls: These are compounds with known activity in the assay (e.g., a commercialized drug or pesticide). A positive result with the positive control validates that the experimental setup, reagents, and cell/organism systems are functioning correctly.[2][19][28]

-

Negative Controls: Typically a vehicle control (the solvent in which the test compound is dissolved, e.g., DMSO), the negative control should not elicit a biological response. This helps to rule out false positives and ensures that the observed effects are not due to the solvent or other experimental artifacts.[2][19][28]

The choice of a specific assay is driven by the research question. For initial "hit" discovery, high-throughput screening assays are often employed.[13] More complex, physiologically relevant assays are used in later stages to provide deeper insights into the mechanism of action and potential efficacy.[13][15][21]

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[1][3][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of the TFMP derivative (typically prepared by serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug like doxorubicin). Incubate for a specified period (e.g., 48-72 hours).[3]

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[1][3]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for determining the in vitro anticancer activity of TFMP derivatives using the MTT assay.

Antibacterial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[23][33]

Principle: The compound is serially diluted in a liquid growth medium, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[23][33]

Step-by-Step Protocol:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TFMP derivative in a suitable sterile broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[10][30] Dilute this suspension to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[23]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[10][23]

Antifungal Activity: Mycelial Growth Rate Method

This assay is commonly used to evaluate the efficacy of fungicides by measuring their effect on the radial growth of fungal mycelium on a solid medium.[16][20][25]

Principle: The test compound is incorporated into an agar medium. The growth of a fungal colony is measured over time and compared to a control without the compound.

Step-by-Step Protocol:

-

Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar, PDA) and amend it with various concentrations of the TFMP derivative. Pour the amended agar into Petri dishes.

-

Inoculation: Place a small plug of actively growing fungal mycelium (taken from the edge of a young culture) in the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for several days.[20]

-

Growth Measurement: At regular intervals, measure the diameter of the fungal colony in two perpendicular directions.[16][20][25]

-

Data Analysis: Calculate the percentage of growth inhibition compared to the control. Determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).

Herbicidal Activity: Greenhouse Bioassay

Greenhouse bioassays are essential for evaluating the post-emergence herbicidal activity of compounds under controlled conditions.

Principle: Target weed species are grown to a specific stage, treated with the test compound, and the herbicidal effects are visually assessed over time.

Step-by-Step Protocol:

-

Plant Cultivation: Grow target weed species (e.g., barnyardgrass for grasses, velvetleaf for broadleaves) in pots in a greenhouse to a specified growth stage (e.g., 2-4 leaf stage).

-

Compound Application: Prepare solutions of the TFMP derivative at various concentrations. Apply the solutions as a foliar spray to the weeds. Include a vehicle control and a commercial herbicide as a positive control.

-

Evaluation: Keep the treated plants in the greenhouse under optimal growing conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

Data Analysis: Determine the effective dose (ED) required to achieve a certain level of control (e.g., ED₅₀).

Antiviral Activity against Cucumber Mosaic Virus (CMV)

The evaluation of antiviral activity against plant viruses like CMV often employs a local lesion host, such as Chenopodium quinoa or Nicotiana glutinosa.[7][22][34]

Principle: The virus, when mechanically inoculated onto the leaves of a local lesion host, produces distinct, countable necrotic spots (lesions). The efficacy of an antiviral compound is measured by its ability to reduce the number of these lesions.

Step-by-Step Protocol:

-

Virus Inoculum Preparation: Prepare an inoculum from CMV-infected plant tissue.

-

Compound Application:

-

Curative Assay: Inoculate the leaves of the host plant with the virus. After a short incubation period, apply the TFMP derivative solution to the leaves.

-

Protective Assay: Apply the TFMP derivative solution to the leaves first, and then after a short drying period, inoculate with the virus.

-

Inactivation Assay: Mix the TFMP derivative solution with the virus inoculum before applying it to the leaves.

-

-

Incubation: Maintain the plants under suitable conditions for lesion development.

-

Lesion Counting: After 3-7 days, count the number of local lesions on the inoculated leaves.

-

Data Analysis: Calculate the percentage of inhibition for each treatment compared to the control (virus only). Determine the EC₅₀ value (the concentration that inhibits 50% of lesion formation).

Part 3: Quantitative Data and Mechanistic Insights

The biological activity of trifluoromethylpyridine derivatives is best understood through quantitative data and a clear understanding of their molecular mechanisms of action.

Data Presentation

The following tables summarize the biological activity of selected TFMP derivatives, providing a snapshot of their potency across different applications.

Table 1: Anticancer Activity of Selected TFMP Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Trifluoromethyl-pyrimidine | H1975 (Lung) | 2.27 | [16] |

| Trifluoromethyl-pyrimidine | A549 (Lung) | 0.35 | [15] |

| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [12] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [12] |

| 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [35] |

Table 2: Antimicrobial Activity of Selected TFMP Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Trifluoromethyl-salicylanilide | MRSA (9 strains) | MIC | 0.031–0.062 | [22] |

| Trifluoromethyl-salicylanilide | VRSA (3 strains) | MIC | 0.031–0.062 | [22] |

| N-(trifluoromethyl)phenyl pyrazole | MRSA | MIC | 3.12 | [20] |

| Trifluoromethylpyridine nucleoside | S. aureus | MIC | 1.3 - 4.9 | [19] |

| Trifluoromethylpyridine nucleoside | E. coli | MIC | 1.3 - 4.9 | [19] |

| Phenoxyltrifluoromethylpyridine | R. solani | EC₅₀ | 2.88 - 9.09 | [26] |

| Phenoxyltrifluoromethylpyridine | C. musae | EC₅₀ | 2.88 - 9.09 | [26] |

Table 3: Antiviral and Agrochemical Activity of Selected TFMP Derivatives

| Compound | Target | Activity Metric | Value | Reference |

| Piperazine Derivative (S8) | Cucumber Mosaic Virus | EC₅₀ (Protective) | 95.0 µg/mL | [28] |

| Piperazine Derivative (S11) | Cucumber Mosaic Virus | EC₅₀ (Curative) | 73.9 µg/mL | [28] |

| Phenylpyridine Derivative (7a) | A. theophrasti (weed) | ED₅₀ | 13.32 g a.i./hm² | [36] |

| Phenylpyridine Derivative (7a) | A. retroflexus (weed) | ED₅₀ | 5.48 g a.i./hm² | [36] |

| Phenylpyridine Derivative (7a) | NtPPO (enzyme) | IC₅₀ | 9.4 nM | [36] |

| Oxadiazole Derivative (E27) | M. separata (insect) | LC₅₀ | 30.8 mg/L | [35] |

Mechanisms of Action: Visualizing Molecular Interactions

Understanding the molecular pathways targeted by TFMP derivatives is crucial for rational drug and pesticide design.

Mechanism of Action: SDHI Fungicides (e.g., Fluopyram)

Caption: Fluopyram inhibits succinate dehydrogenase (SDH), disrupting the Krebs cycle and electron transport chain, which halts ATP production.[1][4][5][6][11]

Caption: TFMP-based inhibitors can block key signaling nodes like PI3K, disrupting pathways that drive cancer cell growth and survival. [34]

Conclusion

The trifluoromethylpyridine scaffold is a testament to the power of strategic molecular design in the life sciences. The unique physicochemical properties conferred by the CF₃ group have enabled the development of a vast and diverse array of highly effective agrochemicals and promising pharmaceutical candidates. From ensuring the stability of our food supply to offering new strategies in the fight against cancer and infectious diseases, TFMP derivatives continue to be a focal point of innovation. The experimental frameworks and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and developers, facilitating the continued exploration and exploitation of this remarkable chemical motif to address ongoing and future challenges in human health and agriculture.

References

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Grokipedia. (n.d.). Fluopyram. Retrieved January 20, 2026, from [Link]

-

StackExchange. (2015, January 28). How does Haloxyfop control young grassy weeds in fields of broadleaved crops? Biology Stack Exchange. Retrieved from [Link]

- Schleker, A. S. S., et al. (2021). Mode of action of fluopyram in plant-parasitic nematodes.

-

JIN DUN CHEMISTRY. (2025, July 30). Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops. Retrieved from [Link]

- Xu, X., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(5), 1945-1953.

-

ResearchGate. (2017, April 19). (PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). The commercial insecticide containing trifluoromethyl pyridine. Retrieved January 20, 2026, from [Link]

- Gorniak, A., et al. (2022).

- Wang, W., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6214.

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved January 20, 2026, from [Link]

- Nayak, S. K., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 11(52), 32938-32950.

- Google Patents. (n.d.). CN102027929B - Herbicidal composition containing haloxyfop-R-methyl and quizalofop-p-ethyl and application thereof.

- Zhang, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 243, 114758.

-

ResearchGate. (n.d.). IC50 values and dose–response curves of designed.... Retrieved January 20, 2026, from [Link]

- Shykhalian, N., et al. (2020).

- Gontu, A., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11(1), 21197.

-

ResearchGate. (2025, August 9). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved from [Link]

- Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 255-260.

-

ResearchGate. (n.d.). Antifungal EC 50 values of target compounds against phytopathogenic.... Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. Retrieved January 20, 2026, from [Link]

-

Ouci. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved January 20, 2026, from [Link]

- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.

- Kim, C. K., et al. (1996). Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. Antiviral Research, 32(2), 113-121.

-

ResearchGate. (n.d.). EC 50 values of some compounds against four fungi. Retrieved January 20, 2026, from [Link]

- Lang, D. J., & Cheung, K. S. (1982). Effectiveness of acycloguanosine and trifluorothymidine as inhibitors of cytomegalovirus infection in vitro. The American Journal of Medicine, 73(1A), 49-53.

- Liu, L., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268.

-

ResearchGate. (n.d.). EC 50 values of 1v and 1t against corresponding strains of fungi (µM). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. Retrieved from [Link]

- Hernández-Vázquez, L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7567.

- Yang, W. C., et al. (2007). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 55(16), 6651-6656.

- Khan, H., et al. (2023). An Update on Current Antiviral Strategies to Combat Human Cytomegalovirus Infection. Viruses, 15(6), 1341.

- Guo, Y., et al. (2019). Antiviral Agents as Therapeutic Strategies Against Cytomegalovirus Infections. Frontiers in Microbiology, 10, 2977.

-

ResearchGate. (n.d.). Mean EC 50 (the effective concentration at which the fungal growth is.... Retrieved January 20, 2026, from [Link]

- Blake, J. F., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(3), 455-462.

- Singh, M., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cellular and Molecular Medicine, 27(10), 1363-1385.

- Bhullar, K. S., et al. (2018). Tyrosine Kinase Inhibitors. In StatPearls.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. biology.stackexchange.com [biology.stackexchange.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pomais.com [pomais.com]

- 5. pomais.com [pomais.com]

- 6. Mode of action of fluopyram in plant-parasitic nematodes [ouci.dntb.gov.ua]

- 7. pomais.com [pomais.com]

- 8. Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. b.aun.edu.eg [b.aun.edu.eg]

- 11. grokipedia.com [grokipedia.com]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

- 15. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effectiveness of acycloguanosine and trifluorothymidine as inhibitors of cytomegalovirus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Antiviral Agents as Therapeutic Strategies Against Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

Unraveling the Enigma: A Proposed Mechanism of Action for 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine as a Novel Herbicide Candidate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a scientifically-grounded, hypothesized mechanism of action for 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine. Publicly available research on the specific biological activity of this molecule is limited. The proposed mechanism is based on structural analogy to known classes of herbicides and is intended to serve as a technical guide for future research and validation.

Introduction: Structural Clues to a Potent Mechanism

This compound is an organic compound characterized by a pyridine ring linked to a trifluoromethylbenzoyl group.[1] While its primary documented use is as a chemical intermediate,[2] its structure holds compelling clues to a potential, potent biological activity. The benzoyl moiety, in particular, is a well-established toxophore in several classes of commercial herbicides.[3] This guide proposes a detailed, testable hypothesis: that this compound functions as an inhibitor of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a validated and critical target in herbicide development.[4][5]

HPPD is a key enzyme in the tyrosine catabolism pathway.[6] In plants, this pathway is not only for breaking down tyrosine but is also essential for the biosynthesis of two vital molecules: plastoquinone and tocopherols (Vitamin E).[7] By inhibiting HPPD, a compound can trigger a cascade of downstream effects that are lethal to susceptible plants.[8][9]

This guide will dissect the proposed mechanism of HPPD inhibition, outline a comprehensive experimental workflow for its validation, and provide the technical protocols necessary for researchers to investigate the herbicidal potential of this molecule.

Part 1: The Hypothesized Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is an Fe(II)-dependent, non-heme oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[10] This reaction is a critical metabolic juncture. The product, HGA, is the precursor for both plastoquinone and tocopherols.[11]

-

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. Carotenoids are pigments that protect chlorophyll from photo-oxidation.

-

Tocopherols are powerful antioxidants that protect cellular membranes from damage by reactive oxygen species.[9]

Inhibition of HPPD blocks the formation of HGA.[12] This leads to two primary cytotoxic consequences for the plant:

-